D-threonolactone

Description

Contextualization within Carbohydrate Chemistry and Lactone Frameworks

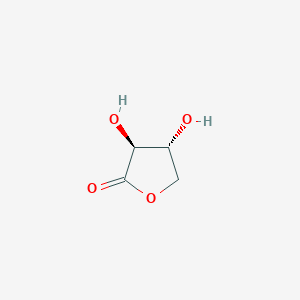

D-threonolactone is a fascinating molecule that holds a significant position at the intersection of carbohydrate chemistry and the study of lactones. Structurally, it is classified as a butan-4-olide, which means it is a derivative of dihydrofuran-2-one substituted with hydroxy groups at the C-3 and C-4 positions, specifically in the (3S,4R) diastereomeric configuration. nih.gov This places it within the broader family of gamma-butyrolactones, which are characterized by a five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group on the carbon adjacent to the ring oxygen.

The connection to carbohydrate chemistry is fundamental to understanding this compound. Carbohydrates, or saccharides, are polyhydroxy aldehydes or ketones, and their derivatives are central to biochemistry. this compound is derived from D-threose, an aldotetrose sugar, through the oxidation of the aldehyde group and subsequent cyclization to form the stable lactone ring. pageplace.de This transformation from an open-chain sugar to a cyclic lactone is a common reaction in carbohydrate chemistry and is crucial for the biological roles and chemical reactivity of many sugar derivatives. pageplace.deresearchgate.net

The stereochemistry of this compound is a key feature. In aqueous solutions, aldoses like threose exist in equilibrium with their cyclic hemiacetal forms. pageplace.de However, oxidation to the lactone fixes the ring structure. In the case of threono-lactone, the hydroxyl groups are in a trans configuration, which distinguishes it from its diastereomer, erythronolactone, where they are cis. pageplace.de This seemingly subtle difference in stereochemistry leads to distinct physical and chemical properties.

Lactones, cyclic esters, are prevalent in nature and are known for their diverse biological activities. This compound, as a polyhydroxy-γ-lactone, is a building block for more complex natural products and has been identified in various plants, including Arabidopsis thaliana, Pycnandra acuminata, and Spinacia oleracea. nih.govscielo.org.ar Its structural framework is also a component of more complex molecules, such as caffeoyl esters and glycosides isolated from various plant species. scielo.org.armdpi.com

Historical Perspectives on the Discovery and Initial Academic Investigations of Threonolactones

The history of threonolactone is intrinsically linked to the study of ascorbic acid (vitamin C). Early research into the oxidative degradation of L-ascorbic acid revealed that its carbon chain could be cleaved. osti.gov Seminal work demonstrated that the oxidation of L-ascorbic acid, particularly with alkaline hydrogen peroxide, yields oxalic acid and L-threonic acid. osti.gov L-threonic acid can then exist in equilibrium with its lactone form, L-threonolactone. osti.govtandfonline.com

One of the early and significant methods for preparing L-threonolactone involved the permanganate (B83412) oxidation of 5,6-O-isopropylidene-L-ascorbic acid. researchgate.net This method was later improved to afford the crystalline lactone in a 65% yield. researchgate.netacs.org These synthetic advancements were crucial for enabling further study of the compound's properties and potential applications.

Initial investigations also focused on the formation of threonolactones from other carbohydrate precursors. For instance, the oxidation of L-galactono-γ-lactone was a key step in a proposed synthesis of vitamin C from pectic substances. nist.gov The study of various oxidation reactions of sugars and their derivatives, such as aldonic acids, provided a broader context for the formation and stability of threonolactones and other sugar lactones. researchgate.net

The natural occurrence of threonolactone derivatives further spurred academic interest. For example, 2-C-methyl-D-threono-1,4-lactone was initially reported as a synthetic product but was later isolated from the aerial parts of Viguiera pazensis. scielo.org.ar This discovery highlighted that threonolactones were not just laboratory curiosities but were also part of the vast chemical diversity found in nature. More recent research has continued to uncover novel threonolactone glycosides from various plant sources, such as Spilanthes acmella. mdpi.comfrontiersin.org These findings have expanded our understanding of the distribution and potential biological significance of these compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6O4 |

|---|---|

Molecular Weight |

118.09 g/mol |

IUPAC Name |

(3S,4R)-3,4-dihydroxyoxolan-2-one |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m1/s1 |

InChI Key |

SGMJBNSHAZVGMC-GBXIJSLDSA-N |

SMILES |

C1C(C(C(=O)O1)O)O |

Isomeric SMILES |

C1[C@H]([C@@H](C(=O)O1)O)O |

Canonical SMILES |

C1C(C(C(=O)O1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Routes for D Threonolactone and Its Precursors

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for producing D-threonolactone and its analogs. These approaches often involve oxidation, conversion from carbohydrate precursors, and specific derivatization strategies.

Oxidation Reactions

Oxidative cleavage is a key strategy for synthesizing this compound from suitable precursors.

Permanganate (B83412) Oxidation of 5,6-O-isopropylidene-L-ascorbic acid: A notable method involves the permanganate oxidation of 5,6-O-isopropylidene-L-ascorbic acid. scribd.com This process allows for the degradation of the ascorbic acid derivative to yield L-threonolactone, the enantiomer of this compound. scribd.com The protective isopropylidene group is crucial for directing the oxidation to the desired bonds. The reaction of L-ascorbic acid with potassium permanganate in an acidic medium has been shown to follow first-order kinetics with respect to both the oxidant and the reductant. researchgate.net The classical Reichstein-Grussner synthesis of L-ascorbic acid itself involves the oxidation of 2,3:4,6-di-O-isopropylidene-alpha-L-sorbofuranose with potassium permanganate in an alkaline solution to produce di-O-isopropylidene-2-ketogulonic acid, which is then converted to L-ascorbic acid. nih.gov

Ozonolysis of Sugar Derivatives: Ozonolysis is another powerful oxidative cleavage technique used in carbohydrate chemistry. libretexts.orgwikipedia.org This reaction involves treating an alkene with ozone to cleave the double bond, which can then be worked up to yield aldehydes, ketones, or carboxylic acids. organicchemistrytutor.com For instance, the ozonolysis of tri-O-acetyl-D-glucal, followed by a specific work-up, leads to an O-formylated derivative of methyl-D-arabinonate. researchgate.net This method demonstrates the utility of ozonolysis in transforming complex sugar derivatives into valuable synthetic intermediates. The mechanism involves the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide that can be subsequently cleaved under reductive or oxidative conditions. unl.edu

Conversion from Carbohydrate Precursors

Simple carbohydrates serve as readily available starting materials for the synthesis of this compound.

Derivatization Strategies to Access this compound Analogs

The core structure of this compound can be modified to create a variety of analogs with potential applications in medicinal chemistry and materials science. Derivatization often targets the hydroxyl groups of the lactone. For example, 2-O-benzoyl-L-threonolactone is a key intermediate in the synthesis of L-threose nucleoside analogues. acs.orgacs.org This intermediate is prepared by reacting L-threonolactone with benzoyl chloride. acs.org Further modifications can be made to this derivative to introduce different functionalities. The synthesis of Vitamin D3 lactone analogues, which act as antagonists for the Vitamin D3 receptor, showcases the importance of the α-exo-methylene-γ-lactone structure for biological activity. nih.gov

Stereoselective Synthesis of this compound

Achieving the correct stereochemistry is paramount in the synthesis of chiral molecules like this compound. Stereoselective synthesis refers to a reaction or series of reactions that produce an excess of one stereoisomer over others. iupac.org For instance, the synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate from D-mannose utilizes a substrate-controlled approach to establish the desired configuration at the C-6 position. rsc.org Similarly, in the synthesis of pinane-based 2-amino-1,3-diols, the stereochemistry of the final products is controlled by the rigid pinane (B1207555) framework of the starting material. beilstein-journals.org

Chemoenzymatic and Biotransformation Pathways

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of enzymatic transformations to create efficient and environmentally friendly synthetic routes. csic.esrsc.orgnih.govmdpi.com

Enzyme-Catalyzed Transformations of Precursor Molecules

Enzymes are increasingly used as catalysts in organic synthesis due to their high specificity and mild reaction conditions. mdpi.comrsc.orgnih.gov A synthetic metabolic pathway has been constructed for the biosynthesis of 2,4-dihydroxybutyric acid from ethylene (B1197577) glycol. nih.gov This pathway involves a D-threose dehydrogenase that oxidizes D-threose to D-threono-1,4-lactone, which is then converted to D-threonate either spontaneously or by a D-threono-1,4-lactonase. nih.gov In another example, L-ascorbic acid can be produced from L-sorbose through a series of steps that include an oxidation catalyzed by Acetobacter suboxydans. nist.gov Furthermore, the synthesis of L-threonolactone from L-ascorbic acid can be achieved through oxidative cleavage using hydrogen peroxide and calcium carbonate, followed by acidification and intramolecular lactonization promoted by a cation exchange resin. wpmucdn.com

| Precursor | Reagent/Enzyme | Product | Yield | Reference |

| D-xylose | O2, KOH | This compound | 38% | cdnsciencepub.com |

| 5,6-O-isopropylidene-L-ascorbic acid | KMnO4 | L-threonolactone | - | scribd.com |

| L-ascorbic acid | H2O2, CaCO3, Dowex resin | L-threonolactone | - | wpmucdn.com |

| D-threose | D-threose dehydrogenase | D-threono-1,4-lactone | - | nih.gov |

| L-threonolactone | Benzoyl chloride, imidazole | 2-O-Benzoyl-L-threonolactone | 64% | wpmucdn.com |

Biosynthetic Routes in Microbial Systems (e.g., Escherichia coli pathways for 2,4-dihydroxybutyric acid via this compound)

The biosynthesis of valuable platform chemicals in microbial systems represents a cornerstone of modern industrial biotechnology. Engineered microorganisms, particularly Escherichia coli, have been successfully utilized to create novel metabolic pathways for producing non-natural compounds. A notable example is the production of 2,4-dihydroxybutyric acid (DHB), a versatile precursor for chemicals like the methionine analogue 2-hydroxy-4-(methylthio)butyrate and 1,3-propanediol. nih.gov Synthetic pathways developed in E. coli demonstrate the strategic use of this compound as a key intermediate. nih.gov

A non-natural, five-step metabolic pathway has been constructed in E. coli to convert ethylene glycol or glycolaldehyde (B1209225) into DHB. nih.govresearchgate.net This engineered route is designed for maximum carbon conservation. nih.gov The pathway is initiated by the conversion of a C2 compound, glycolaldehyde. Two molecules of glycolaldehyde are fused by a D-threose aldolase (B8822740) to form the four-carbon sugar D-threose. nih.gov This intermediate is then oxidized by a D-threose dehydrogenase to yield D-threono-1,4-lactone. nih.govresearchgate.net

This lactone is a critical juncture in the pathway. It can undergo spontaneous hydrolysis to its corresponding linear sugar acid, D-threonate, a reaction that occurs at a low rate at neutral pH. nih.gov However, for pathway efficiency, a D-threono-1,4-lactonase is often introduced to catalyze this conversion. nih.gov Following the formation of D-threonate, the pathway continues with two final enzymatic steps: a D-threonate dehydratase converts D-threonate to 2-oxo-4-hydroxybutyrate (OHB), which is subsequently reduced by an OHB reductase to the final product, DHB. nih.govresearchgate.net

The functionality of the initial part of this pathway, leading to the synthesis of this compound and its hydrolysis product D-threonate, has been validated in vivo. nih.gov Engineered E. coli strains expressing the necessary enzymes demonstrated the successful conversion of glycolaldehyde. For instance, a strain expressing D-fructose-6-phosphate aldolase from E. coli (as the D-threose aldolase) and a D-threose dehydrogenase from Pseudomonas cichorii was able to produce D-threonate/lactone from glycolaldehyde. nih.gov The production was significantly enhanced by the co-expression of a D-threono-1,4-lactonase, confirming that the enzymatic hydrolysis of the lactone is more efficient than the spontaneous reaction. nih.gov

Table 1: Whole-cell Bioconversion of Glycolaldehyde to D-threonate/lactone by Engineered E. coli Strains

Data adapted from experiments measuring product formation after 48 hours of cultivation in shake flasks containing M9 mineral medium supplemented with LB (10% v/v) and an initial 20 mM of glycolaldehyde. nih.gov The host strain used was E. coli TW64 (MG1655 ΔyqhD ΔaldA). nih.gov

| Strain | Relevant Expressed Enzymes | Glycolaldehyde Consumed (mM) | D-threonate/lactone Produced (mM) | C4 Yield (mol/mol) |

|---|---|---|---|---|

| TW145 | D-threose aldolase (Ec.fsaA) | 7.69 (±0.35) | - | 0.30 (±0.06) (for D-threose) |

| TW146 | D-threose aldolase (Ec.fsaA), D-threose dehydrogenase (Pc.tadH) | 8.15 (±0.51) | 1.10 (±0.20) | 0.14 (±0.03) |

| TW253 | D-threose aldolase (Ec.fsaA), D-threose dehydrogenase (Pc.tadH) on higher copy plasmid | 10.22 (±0.63) | 3.13 (±0.47) | 0.30 (±0.03) |

Biocatalytic Approaches for this compound Production

Biocatalytic methods, which utilize isolated enzymes or whole-cell systems to perform specific chemical transformations, offer a direct route to this compound and its derivatives. uni-greifswald.de These approaches benefit from the high selectivity and efficiency of enzymes, often operating under mild reaction conditions. mdpi.com The production of this compound is primarily centered around the enzymatic oxidation of D-threose.

The key enzyme in this conversion is D-threose dehydrogenase, which catalyzes the oxidation of the aldehyde group of D-threose to form the corresponding lactone, D-threono-1,4-lactone. nih.gov Various candidate enzymes with this activity have been screened and characterized. For example, a D-threose dehydrogenase from Pseudomonas cichorii has been shown to be effective in this role within the engineered E. coli pathway for DHB synthesis. nih.gov

The subsequent enzymatic step, the dehydration of D-threonate, is catalyzed by a D-threonate dehydratase. windows.net The activity of this enzyme is typically assayed by coupling the dehydration of D-threonate to the NADH-dependent reduction of the product, 2-keto-4-hydroxybutyrate (OHB), using an OHB reductase like the L-malate dehydrogenase mutant Ec.Mdh5Q. windows.net

Table 2: Kinetic Parameters of a D-threono-1,4-lactonase Variant

Kinetic parameters were estimated for the purified lactonase variant Tt.Lac11v1 with D-threono-1,4-lactone as the substrate. windows.net The assay mixture contained 2.5 mM Hepes (pH 7.1), 200 mM NaCl, 1% (v/v) DMSO, and 0.1 mM bromothymol blue. windows.net

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|---|

| Tt.Lac11v1 | (D)-threono-1,4-lactone | 0.8 (±0.2) | 15.7 (±1.4) | 19.6 |

These biocatalytic steps form the foundation for both in vivo metabolic engineering strategies and in vitro enzymatic cascade reactions for the synthesis of this compound and related C4 platform chemicals. nih.govsci-hub.se

Chemical Reactivity and Mechanistic Studies of D Threonolactone

Ring-Opening and Hydrolysis Reactions (e.g., alkaline hydrolysis to D-threonic acid)

D-Threonolactone, a cyclic ester or lactone, is susceptible to ring-opening reactions through hydrolysis. This process can occur spontaneously in aqueous solutions or be catalyzed by acids or bases. chemguide.co.uknih.gov The hydrolysis reaction breaks the ester bond, yielding the corresponding open-chain carboxylic acid, D-threonic acid.

Under alkaline conditions, the hydrolysis, often termed saponification, is particularly efficient. chemguide.co.uklibretexts.org The reaction mechanism involves a nucleophilic acyl substitution pathway. A hydroxide (B78521) ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the lactone. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the elimination of the alkoxide, which is then protonated to yield D-threonic acid. libretexts.org In a basic solution, the final product exists as the D-threonate salt. chemguide.co.uk

The reaction can be summarized as: This compound + OH⁻ → D-Threonate

While this ring-opening can happen spontaneously, the process is often slow. nih.gov In biological and synthetic contexts, the presence of enzymes known as lactonases can significantly accelerate the rate of hydrolysis. nih.govwindows.net For instance, studies have shown the necessity of expressing a D-threono-1,4-lactonase to facilitate the efficient conversion of the lactone to its acid form in engineered metabolic pathways. nih.gov

Table 1: Comparison of Hydrolysis Conditions

| Condition | Catalyst/Reagent | Primary Product | Reversibility | Notes |

|---|---|---|---|---|

| Neutral | Water | D-Threonic Acid | Reversible | Reaction is typically very slow. chemguide.co.uk |

| Acidic | Dilute Acid (e.g., HCl) | D-Threonic Acid | Reversible | The reaction is catalyzed by H⁺ ions. chemguide.co.uk |

| Alkaline | Dilute Base (e.g., NaOH) | D-Threonate Salt | Irreversible | Proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.uklibretexts.org |

Esterification and Glycosylation Reactions

Esterification: this compound itself is a cyclic ester. However, its ring-opened form, D-threonic acid, can undergo esterification reactions with alcohols in the presence of an acid catalyst to form various threonate esters. byjus.comweebly.com This is a condensation reaction where water is eliminated. weebly.com Furthermore, naturally occurring esters of D-threonic acid and its lactone have been identified. For example, caffeoyl esters of both D-threonic acid and this compound have been isolated from plant sources like Viguiera pazensis. scielo.org.ar In these natural products, the caffeoyl group is attached to one of the hydroxyl groups of the sugar acid or lactone. scielo.org.ar

Glycosylation: Glycosylation is a critical reaction in carbohydrate chemistry, involving the formation of a glycosidic bond. nih.gov In these reactions, a glycosyl donor reacts with a glycosyl acceptor (typically an alcohol) to form a glycoside. nih.gov While this compound itself is not a typical glycosyl donor, its derivatives can be involved in glycosylation processes. The stereochemistry of the reactants, including the configuration of chiral centers and the nature of protecting groups, plays a crucial role in determining the stereochemical outcome (α- or β-linkage) of the glycosidic bond. nih.govnih.gov The development of chiral catalysts and auxiliaries has significantly improved the stereoselectivity of these reactions. nih.gov Enzymatic glycosylation, using glycosyltransferases, offers high specificity in forming glycosidic linkages and can tolerate modifications on the acceptor molecule, provided key stereochemical features are present.

Oxidation and Reduction Pathways

This compound is closely linked to the degradation of L-ascorbic acid (Vitamin C). frontiersin.org Ascorbic acid is a vital antioxidant that is readily oxidized to dehydroascorbic acid (DHA). mdpi.com DHA is unstable and can undergo further irreversible degradation. nih.gov One of the key degradation pathways involves the hydrolysis of DHA to 2,3-diketo-L-gulonate (DKG). nih.govresearchgate.net

The subsequent degradation of DKG can lead to the formation of L-threonic acid and oxalate. researchgate.netresearchgate.net L-threonic acid exists in equilibrium with its lactone form, L-threonolactone. It's important to note that the naturally occurring form from vitamin C degradation is L-threonolactone, the enantiomer of this compound. The fundamental chemical principles of its formation and reactivity are analogous. This degradation pathway represents a significant loss of vitamin C activity. nih.gov Studies have shown that under physiological conditions, the primary degradation products of ascorbic acid are L-erythrulose and oxalate, with L-threonate also being a product of DKG oxidation. nih.govresearchgate.net

A proposed alternative mechanism for the antioxidant action of ascorbate (B8700270) involves the addition of alkylperoxyl radicals to the C2=C3 double bond of ascorbate. This leads to a rearrangement that releases an alcohol and forms an unstable cyclic oxalyl-L-threonate intermediate, which then hydrolyzes to oxalyl-L-threonic acid regioisomers. mdpi.com This pathway avoids the formation of potentially harmful hydroperoxides. mdpi.com

This compound can act as a key intermediate in multi-step reaction sequences, often referred to as cascade or tandem reactions. wikipedia.orgnih.gov These reactions are highly efficient as they combine several transformations into a single operation without isolating the intermediates. wikipedia.org

Cascade reactions involving intermediates like this compound are central to the total synthesis of complex natural products, allowing for the construction of intricate molecular architectures with high atom economy. nih.gov20.210.105

Role in Oxidative Degradation of Ascorbic Acid

Nucleophilic and Electrophilic Transformations

The reactivity of this compound can be understood by identifying its nucleophilic and electrophilic centers. masterorganicchemistry.comsaskoer.ca

Electrophilic Character: The most significant electrophilic center in this compound is the carbonyl carbon. youtube.comkhanacademy.org This carbon is bonded to two electronegative oxygen atoms (one in the ring and one in the carbonyl double bond), which withdraw electron density, making it electron-deficient and susceptible to attack by nucleophiles. saskoer.cayoutube.com The ring-opening hydrolysis described in section 3.1 is a classic example of a nucleophile (hydroxide ion or water) attacking this electrophilic center. libretexts.org

Nucleophilic Character: The hydroxyl groups on the this compound ring possess lone pairs of electrons on their oxygen atoms, allowing them to act as nucleophiles. masterorganicchemistry.comyoutube.com For instance, these hydroxyl groups can attack electrophiles. While the lactone oxygen also has lone pairs, its participation in nucleophilic attack is less common compared to the hydroxyl groups. In reactions like esterification (of the hydroxyl groups), these oxygen atoms act as nucleophiles, attacking an electrophilic carbonyl carbon of an acid anhydride (B1165640) or acid chloride. byjus.com

Table 2: Nucleophilic and Electrophilic Sites of this compound

| Site | Type | Description | Example Reaction |

|---|---|---|---|

| Carbonyl Carbon (C=O) | Electrophile | Electron-deficient due to bonding with two oxygen atoms. khanacademy.org | Alkaline Hydrolysis (attack by OH⁻). libretexts.org |

| Hydroxyl Oxygens (-OH) | Nucleophile | Possess lone pairs of electrons available for donation. youtube.com | Esterification (attack on an acyl group). byjus.com |

Stereochemical Aspects of Reactions Involving this compound

Stereochemistry is a critical aspect of the reactions involving this compound due to its chiral nature. uok.edu.inslideshare.net The specific spatial arrangement of the hydroxyl groups and the chiral centers dictates the molecule's reactivity and the stereochemical outcome of its transformations. alrasheedcol.edu.iq

In nucleophilic additions to the carbonyl group, the incoming nucleophile can approach from two different faces. The stereochemical course of the reaction (i.e., which face is preferred) is often influenced by the existing stereocenters in the molecule. Models like Cram's rule can predict the stereoselectivity of such additions to carbonyls adjacent to a chiral center. uok.edu.in

During glycosylation reactions, controlling the stereochemistry at the newly formed anomeric center is a major challenge. nih.gov The configuration of the hydroxyl groups on the lactone or its derivatives can direct the incoming glycosyl donor to a specific face, a phenomenon known as substrate control. The use of chiral catalysts can further enhance this stereoselectivity, leading to the preferential formation of one stereoisomer over another (diastereoselectivity). nih.govuok.edu.in

Reactions are termed stereospecific if stereoisomeric starting materials yield stereochemically different products, and stereoselective if a single reactant can form two or more stereoisomeric products but one is formed preferentially. alrasheedcol.edu.iqmasterorganicchemistry.com For this compound, its fixed configuration means that its reactions will be influenced by its inherent chirality, affecting the stereochemical relationship between the product and the reactant. jiwaji.edu

Derivatives and Analogues of D Threonolactone: Synthesis and Characterization

Synthesis of Glycosylated D-Threonolactones (e.g., methyl threonolactone glucopyranoside, fructofuranoside)

Glycosylation represents a key modification of the D-threonolactone structure, leading to the formation of glycosides with attached sugar moieties. Research has led to the isolation and characterization of novel glycosylated threonolactones from natural sources.

Research Findings: From the plant Spilanthes acmella, two new methyl threonolactone glycosides have been isolated: 2-C-methyl-D-threono-1,4-lactone-3-O-β-D-glucopyranoside (1) and 2-C-methyl-D-threono-1,4-lactone-3-O-α-D-fructofuranoside (2). mdpi.comnih.govresearchgate.net The isolation process involved various chromatographic techniques, and the structures were determined through comprehensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and various 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. mdpi.comnih.gov

For the fructofuranoside derivative (2), the structure was identified as 2-C-methyl-D-threono-1,4-lactone-3-O-α-D-fructofuranoside. mdpi.com The connectivity was established through 2D NMR analyses. mdpi.com Acid hydrolysis of these glycosides yielded the 2-C-methyl-D-threono-1,4-lactone aglycone and the corresponding monosaccharides, D-glucose and D-fructose, respectively, confirming their constituent parts. mdpi.com

Table 1: ¹H-NMR Spectroscopic Data for Glycosylated this compound Derivatives (in CD₃OD)

| Proton | 2-C-methyl-D-threono-1,4-lactone-3-O-β-D-glucopyranoside | 2-C-methyl-D-threono-1,4-lactone-3-O-α-D-fructofuranoside |

|---|---|---|

| Aglycone Moiety | ||

| H-4 | 4.43 (dd, J=9.5, 6.4 Hz) | 4.10 (dd, J=9.5, 6.4 Hz) |

| H-5α | 4.43 (dd, J=9.5, 6.4 Hz) | 4.52 (dd, J=9.5, 6.5 Hz) |

| H-5β | 4.52 (dd, J=9.5, 6.5 Hz) | - |

| Me-6 | 1.41 (s) | 1.41 (s) |

| Sugar Moiety | ||

| H-1' | 4.37 (d, J=7.7 Hz) | - |

| H-3' | - | 4.18 (d, J=3.8 Hz) |

Data sourced from Widyowati et al., 2020. researchgate.netresearchgate.net

Formation of Caffeoyl Esters of Threonic Acid and its Lactone

Esterification with phenolic acids, such as caffeic acid, yields another class of this compound derivatives. The natural occurrence of caffeoyl esters of both threonic acid and its lactone form has been identified, representing a significant finding in natural product chemistry. scielo.org.ar

Research Findings: From the aerial parts of Viguiera pazensis, two novel caffeoyl esters were isolated: 3-O-caffeoyl-2-C-methyl-D-threono-1,4-lactone and 4-O-caffeoyl-2-C-methyl-D-threonic acid. researchgate.netscielo.org.arconicet.gov.ar Their structures were elucidated using a combination of spectroscopic methods, including IR, MS, and extensive 1D and 2D NMR analysis. scielo.org.ar

The structure of 3-O-caffeoyl-2-C-methyl-D-threono-1,4-lactone was confirmed by the spectral data, which indicated the presence of a 2-C-methyl-D-threono-1,4-lactone moiety and a caffeoyl group. scielo.org.ar For the second compound, 4-O-caffeoyl-2-C-methyl-D-threonic acid, mass spectrometry suggested a molecular formula of C₁₄H₁₆O₈, indicating the addition of a water molecule compared to the lactone derivative, which strongly supported the opening of the lactone ring. scielo.org.ar HMBC experiments confirmed that the caffeoyloxy group was attached to the C-4' position of the 2-C-methyl-D-threonic acid backbone. scielo.org.ar Induced lactonization of this threonic acid derivative by acid hydrolysis yielded the 2-C-methyl-D-threono-1,4-lactone, further confirming the core structure. scielo.org.ar

Table 2: Key ¹³C-NMR Spectroscopic Data for Caffeoyl Esters (in CD₃OD)

| Carbon | 3-O-caffeoyl-2-C-methyl-D-threono-1,4-lactone | 4-O-caffeoyl-2-C-methyl-D-threonic acid |

|---|---|---|

| Sugar Moiety | ||

| C-1' | 179.2 | 179.2 |

| C-2' | 78.4 | 78.4 |

| C-3' | 79.4 | 79.4 |

| C-4' | 68.3 | 68.3 |

| Caffeoyl Moiety | ||

| C-9 | 169.2 | 169.2 |

Data sourced from Uriburu et al., 2008. scielo.org.ar

Other Functionalized Threonolactone Derivatives

Beyond glycosylation and esterification with phenolic acids, other functionalizations of the threonolactone core are synthetically important. These methods allow for the creation of selectively protected or modified derivatives that can serve as chiral building blocks in the synthesis of more complex molecules.

One synthetic approach involves the direct desymmetrization of tartaric acid esters, which provides access to fully differentiated threonolactone derivatives. researchgate.net For instance, using triisopropylsilyl (TIPS) triflate can lead to a high-yield monofunctionalization of tartaric acid diesters. researchgate.net Subsequent selective reduction of the remaining ester groups can then produce the desired functionalized threonolactone. researchgate.net

Another key functionalized intermediate is 2-O-benzoyl-l-threonolactone. This compound has been utilized as a starting material in the synthesis of α-L-threose nucleoside phosphonates, demonstrating the utility of threonolactone derivatives in the synthesis of modified nucleic acid components. researchgate.net

Methods for Diastereomer and Enantiomer Resolution

The separation of stereoisomers is a critical process in stereochemistry, particularly when a specific enantiomer or diastereomer is required. Since enantiomers possess identical physical properties, their separation, known as resolution, cannot be achieved by standard techniques like crystallization or chromatography. libretexts.orglibretexts.org

The most common method for resolving a racemic mixture (a 50:50 mixture of enantiomers) is to convert the enantiomers into diastereomers. libretexts.orglibretexts.org This is achieved by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a chiral resolving agent. wikipedia.org The resulting products are diastereomeric salts or derivatives, which, unlike enantiomers, have different physical properties, such as solubility and melting point. libretexts.org This difference allows for their separation by conventional methods like fractional crystallization. wikipedia.org

Once the diastereomers are separated, the chiral resolving agent is chemically removed, yielding the individual, pure enantiomers of the original compound. libretexts.org For chiral acids, readily available and naturally occurring chiral bases like brucine, strychnine, or quinine (B1679958) are often used as resolving agents. libretexts.org Conversely, for resolving a racemic base, a chiral acid such as tartaric acid can be employed. youtube.com This fundamental principle of diastereomeric salt formation is a cornerstone of chiral resolution and is applicable to the separation of enantiomers of this compound and its derivatives. wikipedia.org

Spectroscopic and Advanced Analytical Methodologies in D Threonolactone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like D-threonolactone. jchps.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. emerypharma.comslideshare.net

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum of this compound and its derivatives reveals the number of different types of protons, their chemical environments (chemical shift), and their proximity to other protons (spin-spin coupling). For instance, in derivatives of 2-C-methyl-D-threono-1,4-lactone, the proton signals can be assigned to specific positions on the lactone ring and any substituent groups. scielo.org.ar The integration of the peaks provides the relative ratio of each type of proton. emerypharma.com

¹³C NMR: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms. The chemical shifts of the carbon signals are characteristic of their functional groups. For example, the carbonyl carbon of the lactone ring in this compound derivatives typically appears at a downfield chemical shift (e.g., δC 178.2). scielo.org.ar

2D NMR (COSY, HSQC, HMBC): To overcome the complexity of 1D spectra and establish definitive structural connections, various 2D NMR techniques are employed. slideshare.netlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton-proton connectivity within the molecule's framework. scielo.org.arlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. scielo.org.ar

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds). scielo.org.ar For example, in a caffeoyl ester of 2-C-methyl-D-threono-1,4-lactone, an HMBC experiment can show a correlation between the H-3' proton of the lactone ring and the carbonyl carbon of the caffeoyl group, confirming the esterification site. scielo.org.ar

A study on caffeoyl esters of 2-C-methyl-D-threonolactone utilized a combination of these NMR techniques to elucidate the structures of new natural products. scielo.org.ar The analysis of the chemical shifts and coupling constants in both 1D and 2D spectra was crucial for identifying the lactone moiety and the position of the caffeoyl group. scielo.org.ar

Interactive Table: Representative NMR Data for a 2-C-methyl-D-threono-1,4-lactone derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C-1' | - | 178.2 | H-3', H-4' |

| C-2' | - | - | - |

| H-3' | 5.30 | 77.1 | C-1', C-9 (caffeoyl) |

| H-4'a, H-4'b | - | - | C-1' |

Note: The data presented is illustrative and based on findings for a derivative of this compound. scielo.org.ar Specific chemical shifts will vary depending on the exact structure and solvent used.

Mass Spectrometry (MS) Techniques (HR-ESI-MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable for its high accuracy and soft ionization, which often leaves the molecular ion intact. americanpharmaceuticalreview.com

The molecular formula of a compound can be determined with high confidence by measuring the accurate mass of the molecular ion (e.g., [M+Na]⁺ or [M-H]⁻). scielo.org.armdpi.com For instance, the molecular formula of 2-C-methyl-d-threono-1,4-lactone-4-O-β-d-glucopyranoside was established as C₁₁H₁₈O₉ by HR-ESI-MS, which showed an [M+Na]⁺ ion at m/z 317.0845 (calculated for C₁₁H₁₈O₉Na: 317.0843). mdpi.com

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be inferred. In the analysis of a caffeoyl ester of this compound, negative ion HR-ESI-MS revealed not only the pseudomolecular ion but also fragment ions corresponding to the loss of the threonolactone moiety, further confirming the structure. scielo.org.ar

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. wiley.com

For this compound and its derivatives, IR spectroscopy is particularly useful for identifying key functional groups:

Carbonyl (C=O) group: The γ-lactone ring exhibits a characteristic strong absorption band for the carbonyl stretch, typically in the region of 1770-1785 cm⁻¹. scielo.org.armdpi.com

Hydroxyl (O-H) group: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups. mdpi.comcore.ac.uk

C-O linkage: Absorptions corresponding to C-O stretching are also observed, typically in the 1000-1300 cm⁻¹ range. mdpi.com

In the characterization of new methyl threonolactone glycosides, the IR spectrum clearly indicated the presence of hydroxyl groups (around 3392 cm⁻¹) and a carbonyl group (at 1777 cm⁻¹), which were crucial initial indicators of the compound's structure. mdpi.com

Interactive Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description |

| Hydroxyl (O-H) | 3200 - 3600 | Strong, Broad |

| Carbonyl (C=O) of γ-lactone | 1770 - 1785 | Strong, Sharp |

| Carbon-Oxygen (C-O) | 1000 - 1300 | Medium to Strong |

Note: The exact frequencies can be influenced by the molecular environment and sample state.

UV-Visible Spectroscopy in Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a valuable technique for quantitative analysis and for monitoring the progress of chemical reactions involving chromophoric species. lcms.czspectroscopyonline.com The principle is based on the absorption of UV or visible light by molecules, which is directly proportional to their concentration (Beer's Law). thermofisher.com

While this compound itself does not have a strong chromophore in the standard UV-Vis range, its derivatives or the reactants used in its synthesis might. For example, if this compound is derivatized with a UV-active group like a caffeoyl moiety, UV-Vis spectroscopy can be used to track the formation of the product. scielo.org.ar The UV spectrum of 3-O-caffeoyl-2-C-methyl-D-threono-1,4-lactone shows characteristic absorption maxima at 213, 245, 302, and 332 nm, which can be monitored during a reaction. scielo.org.ar This allows for the study of reaction kinetics, helping to determine rate constants and optimize reaction conditions. thermofisher.comthermofisher.com

Advanced Chromatographic Separations (e.g., HPLC, GC-MS, LC-MS for complex mixtures)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from complex mixtures, such as natural product extracts or synthetic reaction products. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. ymerdigital.com Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation and purification of this compound and its derivatives. scielo.org.arresearchgate.net The separation can be monitored using various detectors, including UV-Vis for chromophoric derivatives or mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized forms of this compound, GC-MS can be used. The sample is vaporized and separated in a gas chromatographic column before being detected by a mass spectrometer. This technique is particularly useful for the analysis of complex mixtures of small molecules. americanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool for the analysis of complex mixtures. rsc.org LC-MS allows for the separation of components in a mixture followed by their immediate identification based on their mass-to-charge ratio. nih.gov This is especially useful in metabolomics or natural product research where this compound might be one of many components in a biological extract. americanpharmaceuticalreview.com High-resolution LC-MS further provides accurate mass data, aiding in the identification of unknown compounds in the mixture. nih.gov

In the isolation of caffeoyl esters of this compound from a plant extract, a combination of chromatographic methods, including silica (B1680970) gel column chromatography, reversed-phase chromatography, and Sephadex LH-20, was necessary to purify the compounds for full spectroscopic characterization. scielo.org.ar

Chiral Analytical Techniques (e.g., enantioselective chromatography)

Since this compound is a chiral molecule, distinguishing it from its enantiomer, L-threonolactone, is crucial, especially in biological and pharmaceutical contexts. Chiral analytical techniques are employed for this purpose. wikipedia.org

Enantioselective Chromatography: This is the most common method for separating enantiomers. libretexts.org It utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive. The enantiomers interact differently with the chiral selector, leading to different retention times and thus their separation. wikipedia.orglibretexts.org HPLC with a chiral column is a primary technique for determining the enantiomeric purity of chiral compounds. skpharmteco.com While direct enantioselective separation of this compound itself is not extensively detailed in the provided context, this methodology is the standard approach for such chiral lactones and acids. nih.gov Another approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. libretexts.org

Computational and Theoretical Studies on D Threonolactone

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of D-threonolactone is not static but exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. Molecular dynamics (MD) simulations, on the other hand, provide a dynamic picture of the molecule's behavior over time, revealing how it moves, flexes, and interacts with its surroundings. nih.gov

Conformational analysis of cyclic molecules like this compound often begins with computational methods that systematically explore the potential energy surface of the molecule. This can involve rotating bonds and calculating the energy of the resulting structures to identify energy minima, which correspond to stable conformers. For lactones, the ring structure imposes significant constraints on the possible conformations. oup.com

Molecular dynamics simulations build upon this by solving Newton's equations of motion for the atoms in the molecule, treated as a classical system. wikipedia.org These simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's dynamic behavior. For this compound, MD simulations can be used to study its conformational flexibility, the stability of different conformers in various solvents, and its interactions with other molecules. The results of MD simulations can provide information on properties such as the radius of gyration and root-mean-square fluctuations of atomic positions, which describe the molecule's size and internal motions, respectively. mdpi.com

Table 1: Illustrative Conformational Analysis Data for a Five-Membered Lactone Ring

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O-C1-C2-C3) | Key Interatomic Distances (Å) |

| Envelope (C2-endo) | 0.0 | 20.5° | C1-O: 1.35, C2-C3: 1.53 |

| Envelope (C3-endo) | 0.8 | -18.2° | C1-O: 1.36, C2-C3: 1.54 |

| Twist | 2.1 | 10.1° / -9.8° | C1-O: 1.35, C2-C3: 1.53 |

Note: This table is illustrative and provides typical data that would be generated from a conformational analysis. The values are not specific to this compound.

Quantum Chemical Calculations (e.g., DFT studies of electronic and structural parameters)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and properties of molecules with a high degree of accuracy. wikipedia.org DFT methods calculate the electron density of a molecule to determine its energy and other properties. rsc.org

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: This involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. clinicsearchonline.org

Calculate electronic properties: This includes determining the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). clinicsearchonline.orgorientjchem.org These properties are crucial for understanding the molecule's reactivity.

Determine thermochemical properties: DFT can be used to calculate properties such as the enthalpy of formation, Gibbs free energy, and entropy. nih.gov

Predict spectroscopic properties: Theoretical predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra can be made and compared with experimental data to confirm the structure of the molecule. mdpi.comphyschemres.org

Table 2: Representative Data from DFT Calculations on a Lactone Molecule

| Parameter | Calculated Value |

| Method/Basis Set | B3LYP/6-311++G(d,p) |

| Optimized Energy (Hartree) | -418.xxxxxx |

| Dipole Moment (Debye) | 3.85 |

| HOMO Energy (eV) | -7.21 |

| LUMO Energy (eV) | 1.15 |

| HOMO-LUMO Gap (eV) | 8.36 |

Note: This table is for illustrative purposes. The values are representative of what DFT calculations would yield for a molecule of this type and are not specific experimental or calculated values for this compound.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved, providing a detailed picture of how reactants are converted into products. scielo.br

For reactions involving this compound, such as its hydrolysis or synthesis, computational modeling can provide key mechanistic insights. For instance, in the hydrolysis of lactones, several mechanisms are possible, including the base-catalyzed acyl-oxygen cleavage (BAC2) and the acid-catalyzed acyl-oxygen cleavage (AAC2) pathways. nih.gov Computational studies can determine the activation energies for these different pathways, allowing researchers to predict which mechanism is favored under specific conditions. nih.gov

These models can also reveal the role of solvent molecules in the reaction mechanism, showing how they stabilize transition states or participate directly in the reaction. nih.gov The insights gained from these computational studies can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Reactivity and Selectivity

A major goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions. baranlab.org For this compound, computational methods can be used to predict how it will react with different reagents and which products are likely to form.

The electronic properties calculated using DFT, such as the HOMO and LUMO energies and the molecular electrostatic potential, can be used to predict reactivity. clinicsearchonline.org For example, regions of negative electrostatic potential on the molecule are likely sites for electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack. orientjchem.org The energies of the frontier molecular orbitals (HOMO and LUMO) provide information about the molecule's ability to donate or accept electrons.

Furthermore, computational methods can be used to model the entire course of a reaction, calculating the energies of reactants, products, and transition states. This allows for the prediction of reaction rates and equilibrium constants. fiveable.me In cases where multiple products can be formed, the relative energies of the transition states leading to each product can be used to predict the selectivity of the reaction. Advanced techniques, such as ab initio molecular dynamics (AIMD), can even be used to study reactions that are complicated by dynamic effects and post-transition state bifurcations, where a single transition state leads to multiple products. escholarship.org

Role of D Threonolactone in Biochemical Research and Natural Product Chemistry Excluding Human Clinical Data

Involvement in Non-Human Metabolic Pathways

D-threonolactone and its derivatives are implicated in several non-human metabolic pathways, particularly in bacteria and yeast. In certain bacteria, this compound is a byproduct in engineered metabolic pathways. For instance, in E. coli strains engineered for the production of 2,4-dihydroxybutyric acid (DHB), D-threono-1,4-lactone is an intermediate. This synthetic pathway involves the conversion of glycolaldehyde (B1209225) to DHB through a series of enzymatic reactions, including the action of D-threono-1,4-lactonase. nih.govresearchgate.net During the whole-cell bioconversion of glycolaldehyde, both D-threose and this compound/D-threonate are produced. nih.gov

In some soil bacteria of the genus Bacillus, there is evidence of interconversion reactions between D-threo-beta-methylmalate and D-citramalate, suggesting metabolic pathways for related dicarboxylic acids. nih.gov While not directly involving this compound, this highlights the metabolic versatility of bacteria in handling similar four-carbon structures. Furthermore, studies on Pseudomonas putida have shown the accumulation of D-threonate as a major fermentative by-product during the biotransformation of D-xylose, indicating a metabolic route that could potentially involve this compound as an intermediate before its hydrolysis to D-threonate. researchgate.net

In the context of L-ascorbic acid (Vitamin C) biosynthesis, while the primary pathway in plants proceeds through L-galactono-1,4-lactone, the existence of alternative pathways has been explored. core.ac.uknih.govscielo.br Yeast, such as Saccharomyces cerevisiae, synthesizes D-erythroascorbate, a five-carbon analog of ascorbate (B8700270), from D-arabinose via D-arabinono-1,4-lactone, a pathway analogous to the plant pathway for L-ascorbic acid. nih.gov This suggests that lactones are key intermediates in ascorbate biosynthesis across different non-human organisms.

The metabolism of certain sugars in bacteria can also lead to the formation of related compounds. For example, some bacteria metabolize D-xylose through a non-phosphorylative pathway involving the conversion of D-xylose to D-xylonolactone, which is then metabolized to D-xylonate. mdpi.com This demonstrates the role of lactone intermediates in bacterial carbohydrate metabolism.

Natural Occurrence and Isolation from Biological Sources (e.g., plants)

This compound and its derivatives have been identified and isolated from various plant sources. It has been reported in Arabidopsis thaliana, Pycnandra acuminata, and Spinacia oleracea. nih.gov

More complex derivatives have also been found. For example, a rare flavone (B191248) glycoside containing a threono-1,4-lactone moiety was isolated from Cassia nomame. researchgate.net In Viguiera pazensis, caffeoyl esters of threonic acid and its lactone, this compound, were identified, marking the first report of the natural occurrence of these specific caffeoyl esters. scielo.org.ar The free form of this compound was also isolated from this plant. scielo.org.ar

Furthermore, research on the whole plant of Spilanthes acmella (L.) L. led to the isolation of new methyl threonolactone glycosides, specifically a methyl threonolactone glucopyranoside and a methyl threonolactone fructofuranoside. mdpi.comnih.govnih.gov These findings underscore the presence of this compound, often in a glycosylated or esterified form, within the chemical constitution of various plants.

| Compound | Biological Source | Reference |

|---|---|---|

| This compound | Arabidopsis thaliana, Pycnandra acuminata, Spinacia oleracea | nih.gov |

| Threono-1,4-lactone containing flavone glycoside | Cassia nomame | researchgate.net |

| Caffeoyl esters of this compound | Viguiera pazensis | scielo.org.ar |

| Methyl threonolactone glucopyranoside | Spilanthes acmella (L.) L. | mdpi.comnih.govnih.gov |

| Methyl threonolactone fructofuranoside | Spilanthes acmella (L.) L. | mdpi.comnih.govnih.gov |

Precursor in the Biosynthesis of Non-Human Natural Products

This compound serves as a precursor or an intermediate in the biosynthesis of various natural products in non-human organisms. A significant example is its role in engineered biosynthetic pathways. In a synthetic metabolic pathway designed in Escherichia coli for the production of 2,4-dihydroxybutyric acid (DHB), D-threono-1,4-lactone is a key intermediate. nih.govresearchgate.net The pathway begins with the conversion of glycolaldehyde to D-threose, which is then oxidized to this compound before further enzymatic steps lead to DHB. nih.gov

In the broader context of ascorbate biosynthesis, lactone intermediates are fundamental. While plants primarily use L-galactono-1,4-lactone for the synthesis of L-ascorbic acid, the study of analogous pathways in other organisms highlights the importance of this class of compounds. core.ac.uknih.govscielo.brmdpi.com For example, yeast synthesizes a C5 analog of ascorbate, D-erythroascorbate, via the intermediate D-arabinono-1,4-lactone. nih.gov

The natural occurrence of this compound derivatives, such as the caffeoyl esters in Viguiera pazensis and the threonolactone-containing flavone glycoside in Cassia nomame, suggests that this compound acts as a precursor for these more complex natural products within the respective plants. researchgate.netscielo.org.ar Similarly, the isolation of methyl threonolactone glycosides from Spilanthes acmella points to this compound being a building block for these glycosylated compounds. nih.govnih.gov

Substrate and Product in Enzymatic Transformations (non-human specific)

This compound and its open-chain form, D-threonate, participate as both substrates and products in various enzymatic reactions in non-human systems.

A key enzyme that acts on this compound is D-threono-1,4-lactonase. In engineered E. coli for DHB production, a gluconolactonase from Thermogutta terrifontis (Tt.Lac11) was identified to have activity on D-threono-1,4-lactone, catalyzing its hydrolysis to D-threonate. nih.gov This enzyme showed a high affinity for D-threono-1,4-lactone with a Km value of 2.92 mM. nih.gov Although spontaneous hydrolysis of the lactone can occur, the enzymatic catalysis significantly accelerates the formation of the corresponding sugar acid. nih.gov

Conversely, this compound can be a product of enzymatic reactions. In the same synthetic pathway, D-threose dehydrogenase catalyzes the oxidation of D-threose to form this compound. nih.govresearchgate.net

In the context of L-ascorbic acid degradation in plants, the oxidation of dehydroascorbic acid can lead to the formation of various products, including cyclic oxalyl threonate. portlandpress.com While not directly this compound, this illustrates the enzymatic and chemical transformations that threonate derivatives can undergo in biological systems.

The metabolism of related sugar acids in bacteria also involves specific enzymes. For example, in Pseudomonas, the conversion of D-xylose to D-xylonate involves a D-xylose dehydrogenase and a xylonolactonase, highlighting the role of lactonase enzymes in sugar acid metabolism. mdpi.com In soil bacteria, distinct inducible enzymes catalyze the interconversion between D-threo-beta-methylmalate and D-citramalate, demonstrating the specificity of enzymes for stereoisomers of related dicarboxylic acids. nih.gov

| Enzyme | Source Organism (in research) | Reaction | Substrate | Product | Reference |

|---|---|---|---|---|---|

| D-threono-1,4-lactonase (e.g., Tt.Lac11) | Thermogutta terrifontis | Hydrolysis | D-threono-1,4-lactone | D-threonate | nih.gov |

| D-threose dehydrogenase | Engineered E. coli | Oxidation | D-threose | D-threono-1,4-lactone | nih.govresearchgate.net |

| D-threonate dehydratase | Engineered E. coli | Dehydration | D-threonate | 2-oxo-4-hydroxybutyrate | nih.gov |

D Threonolactone As a Chiral Building Block in Organic Synthesis

Applications in the Synthesis of Chiral Intermediates

The primary utility of D-threonolactone lies in its role as a starting point for creating other valuable chiral intermediates. Its functional groups—a lactone and two secondary alcohols—provide multiple sites for chemical modification. The lactone can be opened, reduced, or used to direct the stereochemistry of adjacent centers, while the hydroxyl groups can be protected or activated for subsequent reactions.

A significant application is in the chemoenzymatic synthesis of other functionalized acids. For instance, this compound is a key intermediate in a synthetic metabolic pathway designed to produce 2,4-dihydroxybutyric acid (DHB). In this pathway, the enzyme D-threono-1,4-lactonase catalyzes the hydrolysis of this compound to D-threonate. windows.netnih.gov This threonate is then converted through a series of enzymatic steps into the target DHB, demonstrating the lactone's role as a direct precursor to another chiral molecule. nih.gov

Furthermore, the enantiomer, L-threonolactone, is used as a key building block for the synthesis of α-L-threofuranosyl nucleosides, which are components of threose nucleic acid (TNA), an artificial genetic polymer. escholarship.org In this process, the hydroxyl groups of L-threonolactone are first protected, for example, through benzoylation. escholarship.org The protected lactone is then reduced to the corresponding threofuranose, which serves as the chiral scaffold onto which a nucleobase is attached. This strategy highlights how the lactone structure can be methodically transformed into more complex chiral intermediates like protected furanoses, which are crucial for constructing nucleic acid analogues.

| Starting Material | Key Transformation(s) | Chiral Intermediate Produced | Application Area |

| This compound | Enzymatic hydrolysis (Lactonase) followed by dehydration and reduction | 2,4-Dihydroxybutyric acid (DHB) | Biosynthesis of specialty chemicals |

| L-Threonolactone | Protection of hydroxyl groups (e.g., benzoylation), reduction of lactone | Protected α-L-threofuranose derivatives | Synthesis of Threose Nucleic Acid (TNA) |

Use in the Preparation of Complex Organic Molecules

While this compound is a powerful intermediate, its application extends to the total synthesis of complex organic molecules, particularly those where the four-carbon backbone and specific stereochemistry are essential. The synthesis of natural products and their analogues often relies on such chiral pool starting materials to establish key stereocenters early in the synthetic route, avoiding the need for less efficient asymmetric induction steps later on. nih.govsci-hub.se

The construction of threose nucleic acid (TNA) from L-threonolactone is a prime example of its use in preparing complex, functionally sophisticated molecules. escholarship.org The synthesis involves multiple, highly specific steps: protection of the lactone, reduction to the furanose, introduction of the nucleobase, and finally, phosphitylation to create the phosphoramidite (B1245037) monomer required for oligonucleotide synthesis. Each step builds upon the chiral scaffold provided by the initial threonolactone, culminating in a molecule capable of forming a stable, information-storing polymer. This multi-step conversion of a simple chiral lactone into a complex building block for synthetic biology underscores its strategic importance. escholarship.orgescholarship.org

Additionally, butenolides (the general class of compounds to which threonolactone belongs) are common structural motifs in various natural products with diverse biological activities. researchgate.netd-nb.info Synthetic strategies targeting these natural products can be inspired by the chemistry of simpler butenolides like this compound. The development of methods to functionalize the threonolactone ring opens pathways to more substituted butenolide natural products, making it a strategic starting point for their synthesis. nih.gov

| Target Molecule Class | Role of this compound | Key Synthetic Steps |

| Threose Nucleic Acid (TNA) Monomers | Provides the chiral furanose backbone | Protection, reduction, glycosylation, phosphitylation |

| Substituted Butenolide Natural Products | Serves as a chiral scaffold | Ring functionalization, side-chain introduction |

Stereocontrol Strategies in Threonolactone-Mediated Synthesis

A central advantage of using this compound is the ability to exert stereocontrol over subsequent reactions. A reaction that favors the formation of one stereoisomer over others is considered stereoselective. ddugu.ac.inmasterorganicchemistry.com In syntheses starting from this compound, the molecule's inherent chirality directs the formation of new stereocenters in a predictable manner, a process known as substrate-controlled diastereoselectivity.

The (3S,4R) configuration of this compound's hydroxyl groups creates a distinct three-dimensional landscape. nih.gov Reagents approaching the molecule will preferentially react from the less sterically hindered face, leading to the formation of one diastereomer in excess. For example, in the synthesis of threofuranosyl nucleosides from the corresponding lactone, the reduction of the lactone to a hemiacetal (furanose) is followed by the introduction of a nucleobase. The existing stereocenters at C3 and C4 of the furanose ring dictate whether the nucleobase adds to the α- or β-face of the anomeric carbon (C1), thereby controlling the stereochemistry of this new chiral center.

This principle is fundamental to chiral pool synthesis. By starting with a molecule of known absolute stereochemistry like this compound, chemists can transfer that chirality throughout a synthetic sequence, ensuring the final complex molecule is produced as a single enantiomer. This strategy is often more efficient than creating chirality through asymmetric catalysis on an achiral substrate, as the stereochemical information is embedded in the starting material itself. ntu.edu.sg

Catalyst Design for Reactions Involving this compound

The reactions involving this compound can be greatly enhanced through the use of catalysts, which can be broadly classified as homogeneous, heterogeneous, or biological (enzymes). chemguide.co.uk Catalyst design focuses on increasing reaction rate, selectivity, and efficiency under mild conditions. rsc.org

Biocatalysis: Enzymes represent a highly evolved form of catalyst design and are particularly effective for transformations of carbohydrate-derived molecules like this compound. In the synthetic pathway to produce 2,4-dihydroxybutyric acid, several enzymes are employed. A D-threono-1,4-lactonase is used for the specific hydrolysis of the lactone ring, a D-threonate dehydratase catalyzes the subsequent dehydration, and an OHB reductase performs the final reduction. windows.netnih.gov The design and discovery of these enzymes are crucial for the viability of the entire pathway, as they provide unparalleled selectivity for their specific substrates. academie-sciences.frmdpi.com

Homogeneous Catalysis: In laboratory synthesis, homogeneous catalysts that are soluble in the reaction medium are often used. For example, phosphine-based catalysts have been shown to be effective in promoting the ring-opening and rearrangement of related lactone precursors to form functionalized butenolides. researchgate.netorganic-chemistry.org Designing chiral phosphine (B1218219) ligands or other organocatalysts could enable new, highly stereoselective transformations of this compound, such as the selective acylation or alkylation of one of its two hydroxyl groups.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants (e.g., a solid metal catalyst in a liquid solution), are vital in industrial processes due to their ease of separation and recycling. savemyexams.com For reactions involving this compound, a supported metal catalyst (such as palladium on carbon) could be designed for specific reductions, such as the hydrogenation of the lactone to the corresponding diol, while preserving the molecule's chirality. The choice of metal, support material, and reaction conditions are all key aspects of catalyst design that influence the reaction's outcome. savemyexams.com

Future Directions and Emerging Research Avenues for D Threonolactone

Development of Novel Synthetic Pathways

The synthesis of D-threonolactone and its stereoisomers remains a critical area of research. While methods starting from compounds like L-ascorbic acid (vitamin C) are known, future efforts are focused on developing more efficient, scalable, and sustainable synthetic routes. wpmucdn.comacs.org

Key research objectives include:

Stereoselective Synthesis: Developing novel catalytic methods that allow for the precise control of stereochemistry is paramount. This would enable the efficient production of this compound without the need for extensive purification from other stereoisomers.

Scalability: Many current laboratory-scale syntheses are not readily transferable to industrial production. A significant challenge is the development of robust and scalable protocols that can produce multigram quantities of this compound and its derivatives, which is essential for its use in broader applications like the synthesis of Threose Nucleic Acid (TNA) polymers. wpmucdn.comresearchgate.net For instance, improvements in the purification and conversion of intermediates have been shown to dramatically increase the scale of synthesis for L-threofuranosyl nucleosides. wpmucdn.com

Exploration of Undiscovered Reactivity

The chemical reactivity of this compound is not fully explored. As a chiral, polyhydroxylated lactone, it possesses multiple reactive sites that could be exploited for the synthesis of complex molecules.

Future research will likely focus on:

Ring-Opening Reactions: Systematic studies of nucleophilic attacks on the lactone carbonyl could yield a variety of functionalized D-threonic acid derivatives. Understanding the regioselectivity and stereoselectivity of these reactions is a key goal.

Reactions at Hydroxyl Groups: Selective functionalization of the secondary hydroxyl groups is a significant challenge due to their similar reactivity. Developing protecting group strategies and regioselective catalysts will be crucial for accessing specific derivatives.

Oxidative and Reductive Transformations: Exploring the oxidation and reduction of this compound under various conditions could lead to novel sugar acids or polyols. Polarographic studies have indicated the reducibility of the lactone group, suggesting potential for electrochemical transformations. nist.gov

Role in Complex Reaction Networks: this compound's enantiomer, L-threonolactone, is implicated as part of a highly reactive intermediate in the oxidative degradation of dehydroascorbic acid. nih.govresearchgate.net Further investigation into the reactivity of this compound under similar oxidative conditions could reveal new transformation pathways and unstable intermediates, providing deeper insight into vitamin degradation and similar biochemical processes.

Advanced Characterization Techniques and Method Development

A deeper understanding of this compound's properties and behavior relies on the application of sophisticated analytical methods. While standard techniques are currently used, the development and application of more advanced and specialized methods are needed.

| Technique Category | Specific Methods | Application to this compound Research |

| Chromatography | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) copernicus.orgcopernicus.org | Separation, identification, and quantification in complex mixtures (e.g., atmospheric aerosols, metabolic broths). |

| High-Performance Liquid Chromatography (HPLC) nih.gov | Resolution from its open-chain form (D-threonate) and other isomers. | |

| Spectroscopy | Nuclear Magnetic Resonance (1D: ¹H, ¹³C; 2D: NOESY) wpmucdn.commdpi.com | Unambiguous structure elucidation and determination of relative stereochemistry. |

| Fourier-Transform Infrared Spectroscopy (FTIR) physchemres.org | Studying intermolecular interactions, such as hydrogen bonding, in solution. | |

| Other Methods | Polarography nist.gov | Investigating electrochemical properties, such as reduction potentials. |

Future research should focus on the development of methods for the in-situ characterization of this compound during chemical reactions or biological processes. avs.org Techniques like time-resolved spectroscopy could provide invaluable data on reaction kinetics and mechanisms. numberanalytics.com Furthermore, improving analytical methods to rapidly and accurately quantify this compound and its related byproducts, such as D-threonate, in fermentation broths is critical for optimizing biotechnological production pathways. nih.govresearchgate.net

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. avs.org For this compound, this integrated approach can accelerate discovery and deepen understanding.

Predicting Reactivity and Properties: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the structural and electronic properties of this compound. physchemres.org This can help predict its reactivity towards different reagents, identify the most stable conformations, and interpret spectroscopic data. pageplace.de

Modeling Reaction Mechanisms: Computational simulations can map out the energy landscapes of potential reaction pathways, identifying transition states and intermediates. This is particularly valuable for understanding complex transformations, such as those involved in its synthesis or degradation.

Guiding Experimental Design: The insights gained from computational studies can guide the design of new experiments. For example, predictions about the catalytic activity of a novel enzyme or the outcome of a synthetic reaction can be tested and validated in the laboratory, creating an efficient feedback loop for discovery. This approach has been noted as beneficial in the study of TNA substrates derived from threonolactone. escholarship.org

Biotechnological Applications (non-human, non-clinical)

Metabolic engineering and synthetic biology have opened new avenues for the biotechnological application of this compound, positioning it as a key intermediate in the production of value-added chemicals from renewable feedstocks.

Synthetic Metabolic Pathways: Researchers have successfully engineered synthetic metabolic pathways in microorganisms like Escherichia coli that utilize this compound (or its precursor, D-threonate) to produce non-natural chemicals. A notable example is a five-step pathway that converts ethylene (B1197577) glycol to 2,4-dihydroxybutyric acid (DHB), a versatile platform chemical, via a this compound intermediate. nih.govresearchgate.net In these engineered microbes, D-threono-1,4-lactone is a key byproduct that accumulates in the medium. researchgate.netresearchgate.net

Enzyme Discovery and Engineering: The implementation of these synthetic pathways drives the discovery and engineering of novel enzymes. For instance, the pathway to DHB required the identification and screening of enzymes with D-threose dehydrogenase and D-threonate dehydratase activities. nih.govresearchgate.net Future work will focus on improving the efficiency and specificity of these enzymes to increase product yield and reduce the accumulation of intermediates like D-threonate.

Natural Product Derivatives: Glycosides of methyl threonolactone have been isolated from plants like Spilanthes acmella. mdpi.comfrontiersin.org Research into the biosynthesis of these natural products could reveal novel glycosyltransferases and other enzymes, which could be harnessed for the biotechnological production of unique glycosylated compounds for various non-clinical applications, such as in materials science or as biochemical probes.

Role in Understanding Broader Biochemical Principles

Beyond its specific applications, the study of this compound contributes to a more profound understanding of fundamental biochemical and chemical principles.

Stereochemistry: The relationship between D-threose and D-erythrose, and their corresponding lactones (this compound and D-erythronolactone), serves as a textbook example for teaching and understanding diastereoisomerism, a core concept in carbohydrate chemistry. rsc.org The trans arrangement of the hydroxyl groups in threonolactone versus the cis arrangement in erythronolactone provides a clear illustration of how spatial arrangement affects molecular properties. rsc.org

Vitamin C Degradation: The formation of L-threonolactone and related compounds from the oxidation of dehydroascorbic acid (an oxidized form of Vitamin C) is central to understanding the stability of this essential vitamin. nih.govresearchgate.net Studying these degradation pathways is crucial in food science and for understanding the fate of Vitamin C in biological systems under oxidative stress. mdpi.com

Origins of Life: this compound is a precursor for the synthesis of threose, the sugar backbone of Threose Nucleic Acid (TNA). TNA is a synthetic genetic polymer capable of base pairing with itself, DNA, and RNA. researchgate.net Its structural simplicity has led to the hypothesis that it may have been an evolutionary precursor to RNA. Therefore, research into the synthesis and properties of TNA, which starts from threonolactone derivatives, addresses fundamental questions about the chemical origins of life. wpmucdn.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-threonolactone, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : this compound (C₄H₆O₄) is synthesized via lactonization of D-threonic acid under acidic or enzymatic catalysis. Key variables include pH, temperature, and solvent polarity. For example, acidic conditions (e.g., HCl) at 60°C yield >90% lactone formation but may risk racemization. Enzymatic methods using lipases (e.g., Candida antarctica) improve enantioselectivity ([α]/D = -27.0 ±5.0° in H₂O) but require longer reaction times . Purity is validated via GC (≥95%) and NMR (conformity to structure) .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemical assignment?

- Methodological Answer : Structural confirmation relies on:

- NMR : ¹H/¹³C NMR identifies lactone ring protons (δ 4.2–4.5 ppm) and carbonyl (δ 175–180 ppm).

- Optical Rotation : [α]/D values distinguish D/L enantiomers, with deviations >5° indicating impurities .

- X-ray Crystallography : Resolves absolute configuration (e.g., (3S,4R) for this compound) . Contradictions between NMR and optical data require cross-validation via HPLC with chiral columns .

Q. What protocols ensure purity assessment of this compound in biological studies?

- Methodological Answer :

- GC-MS : Quantifies organic impurities (e.g., residual threonic acid).

- HPLC-UV/RI : Detects polar byproducts (e.g., degradation products).

- Karl Fischer Titration : Measures water content (<0.5% w/w) to prevent hydrolysis . Batch-to-batch variability is minimized by standardizing synthetic protocols and storage (-20°C, desiccated) .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability in aqueous solutions be resolved?

- Methodological Answer : Stability studies report conflicting half-lives (e.g., 24–72 hours at pH 7.4). To resolve this:

- Controlled Replication : Standardize buffer composition (e.g., phosphate vs. Tris) and temperature (25°C ±0.5°C) .

- Degradation Tracking : Use LC-MS to identify hydrolysis products (e.g., threonic acid) and model kinetics via Arrhenius plots .

- Meta-Analysis : Compare datasets using multivariate regression to isolate pH and ionic strength effects .